REACTION_CXSMILES
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[C:1]1([OH:6])[CH2:5][CH2:4][CH2:3][CH:2]=1.[F:7][C:8]1[CH:9]=[CH:10][C:11]([N+:15]([O-:17])=[O:16])=[C:12](O)[CH:13]=1.CCOC(/N=N/C(OCC)=O)=O>>[CH:1]1([O:6][C:10]2[CH:9]=[C:8]([F:7])[CH:13]=[CH:12][C:11]=2[N+:15]([O-:17])=[O:16])[CH2:5][CH:4]=[CH:3][CH2:2]1
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Name
|
|
Quantity
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1 g
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Type
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reactant
|
Smiles
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C1(=CCCC1)O
|
Name
|
|
Quantity
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1.57 g
|
Type
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reactant
|
Smiles
|
FC=1C=CC(=C(C1)O)[N+](=O)[O-]
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Name
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DEAD
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Quantity
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1.89 mL
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Type
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reactant
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Smiles
|
CCOC(=O)/N=N/C(=O)OCC
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
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C1(CC=CC1)OC1=C(C=CC(=C1)F)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |